molecular formula C11H16N2O B1418767 4-Methyl-2-(piperidin-4-yloxy)pyridine CAS No. 944442-07-3

4-Methyl-2-(piperidin-4-yloxy)pyridine

Cat. No.: B1418767
CAS No.: 944442-07-3
M. Wt: 192.26 g/mol
InChI Key: AULZLBAUAQRVEP-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C₁₁H₁₆N₂O It is a derivative of pyridine, featuring a piperidine ring attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-4-yloxy)pyridine typically involves the reaction of 4-methyl-2-hydroxypyridine with piperidine under specific conditions. One common method includes:

    Starting Materials: 4-methyl-2-hydroxypyridine and piperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a temperature around 100-120°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to yield reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

4-Methyl-2-(piperidin-4-yloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yloxy)pyridine: Similar structure but lacks the methyl group at the 4-position of the pyridine ring.

    4-Methyl-2-(piperidin-4-yloxy)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

4-Methyl-2-(piperidin-4-yloxy)pyridine is unique due to the presence of both the piperidine ring and the methyl group on the pyridine ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-7-13-11(8-9)14-10-3-5-12-6-4-10/h2,7-8,10,12H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULZLBAUAQRVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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